4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
CAS No.:
Cat. No.: VC16292418
Molecular Formula: C21H27NO6
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27NO6 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C21H27NO6/c1-6-7-16-13(2)15-9-8-14(12-17(15)27-19(16)24)26-18(23)10-11-22-20(25)28-21(3,4)5/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,25) |
| Standard InChI Key | UQSKGVZIVHAJCY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNC(=O)OC(C)(C)C)OC1=O)C |
Introduction
4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound integrates a coumarin moiety with a beta-alanine derivative, which may enhance its pharmacological properties.
Synthesis
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves several key steps:
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Coumarin Formation: The initial step often involves the synthesis of the coumarin core, which can be achieved through various methods such as the Perkin reaction or the Pechmann condensation.
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Introduction of Beta-Alanine Moiety: The beta-alanine derivative is then attached to the coumarin ring, often through a peptide coupling reaction.
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Protection with tert-Butoxycarbonyl Group: The final step involves protecting the beta-alanine moiety with a tert-butoxycarbonyl group to enhance stability and reactivity.
Characterization Techniques
Characterization of this compound typically employs advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing the proton and carbon environments.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Fourier Transform Infrared Spectroscopy (FTIR): Helps identify functional groups present in the molecule.
Biological Activities and Potential Applications
Coumarin derivatives, including 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate, are known for their potential therapeutic applications. These compounds may exhibit:
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Antioxidant Activity: Helping protect cells from oxidative damage.
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Anti-inflammatory Activity: Reducing inflammation by interacting with biological targets.
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Antimicrobial Activity: Inhibiting the growth of microorganisms.
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